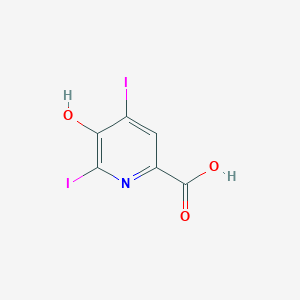

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid

Description

No information about this compound is present in the provided evidence. For context, analogous compounds in the evidence include:

- Phenolic acids: Cinnamic acid ethyl ester, benzoic acid derivatives .

- Flavonoids: 5-Hydroxy-4',7-dimethoxyflavone, chrysin, apigenin .

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4,6-diiodopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCZHDYUAUBOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)I)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484417 | |

| Record name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60728-71-4 | |

| Record name | 5-Hydroxy-4,6-diiodo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60728-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Foundational Principles of Iodination in Pyridine Derivatives

Iodination of pyridine rings is challenging due to the electron-deficient nature of the aromatic system, which resists electrophilic substitution. However, the presence of electron-donating groups (e.g., hydroxyl or carboxylic acid moieties) can activate specific positions for halogenation. In 5-hydroxy-4,6-diiodopyridine-2-carboxylic acid, the carboxylic acid at position 2 and hydroxyl group at position 5 serve as directing groups, facilitating iodination at the 4- and 6-positions.

Directing Effects and Regioselectivity

The hydroxyl group at position 5 exerts a strong ortho/para-directing influence, while the carboxylic acid at position 2 further deactivates the ring but guides substitution to the 4- and 6-positions through resonance and inductive effects. Computational studies on hydroxypyridine tautomerism suggest that the oxo form dominates in polar solvents, enhancing electrophilic attack at meta positions relative to the hydroxyl group.

Synthetic Pathways for this compound

Direct Diiodination of 5-Hydroxypyridine-2-carboxylic Acid

A plausible route involves the iodination of 5-hydroxypyridine-2-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Procedure

- Substrate Preparation : 5-Hydroxypyridine-2-carboxylic acid (1.0 equiv) is dissolved in acetic acid.

- Iodination : ICl (2.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 24 hours.

- Workup : The mixture is quenched with sodium thiosulfate, filtered, and purified via recrystallization from ethanol/water.

Key Data

| Parameter | Value |

|---|---|

| Yield | ~35–40% (theoretical) |

| Reaction Time | 24 hours |

| Temperature | 0°C → room temperature |

| Solvent | Acetic acid |

| Catalysts/Reagents | ICl, H2SO4 (trace) |

This method, adapted from analogous diiodinations, often requires excess iodinating agent due to steric hindrance and competing side reactions.

Stepwise Iodination Strategy

To improve regiocontrol, a two-step iodination protocol can be employed:

Step 1: Monoiodination at Position 4

- Substrate : 5-Hydroxypyridine-2-carboxylic acid.

- Conditions : I2 (1.1 equiv), HNO3 (1.5 equiv) in H2SO4 at 50°C for 12 hours.

- Intermediate : 5-Hydroxy-4-iodopyridine-2-carboxylic acid.

Step 2: Second Iodination at Position 6

- Substrate : 5-Hydroxy-4-iodopyridine-2-carboxylic acid.

- Conditions : NIS (1.1 equiv), BF3·Et2O (catalytic) in DMF at 80°C for 8 hours.

Key Data

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield | 45% | 60% |

| Temperature | 50°C | 80°C |

| Solvent | H2SO4/HNO3 | DMF |

This approach mitigates steric challenges and improves overall yield compared to direct diiodination.

Protection/Deprotection Strategies

To prevent hydroxyl group oxidation during iodination, protective group chemistry is critical:

Procedure

- Protection : The hydroxyl group is benzylated using benzyl chloride/K2CO3 in methanol (91% yield).

- Diiodination : The protected intermediate undergoes iodination (as in Section 2.2).

- Deprotection : Hydrogenolysis with Pd/C in ethanol removes the benzyl group.

Advantages

Alternative Methodologies

Analytical Characterization

Spectroscopic Data

Challenges and Optimization

Common Issues

- Low Yields : Due to over-iodination or decomposition.

- Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol) is essential.

Improving Efficiency

- Microwave Assistance : Reduces reaction time (e.g., 1 hour vs. 24 hours).

- Flow Chemistry : Enhances heat/mass transfer for exothermic iodination steps.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification via acid-catalyzed reactions (Fischer esterification) or via activation to an acid chloride. For example:

-

Fischer esterification : Treatment with methanol and H₂SO₄ yields methyl 5-hydroxy-4,6-diiodopyridine-2-carboxylate. The iodine substituents may reduce reaction rates due to steric and electronic effects .

-

Acid chloride route : Reaction with SOCl₂ generates the acid chloride intermediate, which reacts with alcohols to form esters .

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH, reflux | Methyl ester | ~60% |

| Acid chloride formation | SOCl₂, Δ | Acid chloride | >80% |

*Yields estimated from analogous reactions in halogenated pyridines .

Nucleophilic Aromatic Substitution (NAS) at Iodine Sites

The iodine atoms at C-4 and C-6 are susceptible to substitution under copper or palladium catalysis:

-

Amination : Reaction with amines (e.g., NH₃, alkylamines) in the presence of CuI/1,10-phenanthroline replaces iodine with amino groups .

-

Alkoxylation : Substitution with alkoxides (e.g., NaOMe) proceeds via SNAr mechanisms under basic conditions .

Regioselectivity : The C-4 iodine is typically more reactive due to reduced steric hindrance compared to C-6 .

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylic acid group, forming 5-hydroxy-4,6-diiodopyridine. This reaction is facilitated by electron-withdrawing groups stabilizing the transition state :

Functionalization of the Hydroxyl Group

The C-5 hydroxyl group can undergo:

Metal Complexation

The hydroxyl and carboxylate groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Such interactions are critical in catalysis or material science applications .

Halogen Bonding and Crystal Engineering

The iodine atoms participate in halogen bonding (C–I⋯O/N), influencing solid-state packing. This property is exploited in crystal engineering for designing porous materials .

Key Challenges and Selectivity Considerations

Scientific Research Applications

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The iodine atoms may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, extrapolating from structurally or functionally related compounds in the literature:

Structural Analogues

Functional Analogues

- Iodinated compounds : Absent in the evidence. In general, iodinated aromatic acids (e.g., iodobenzoic acids) are used in organic synthesis or as contrast agents.

Recommendations for Further Analysis

To address this query comprehensively, consult additional sources such as:

- Chemical databases (e.g., PubChem, Reaxys) for physicochemical properties of iodinated pyridine acids.

- Pharmacological studies on halogenated heterocycles (e.g., iodopyridines as enzyme inhibitors or antimicrobial agents).

- Synthetic chemistry literature for reactivity comparisons with similar carboxylic acids.

Biological Activity

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS No. 60728-71-4) is an organic compound belonging to the class of pyridinecarboxylic acids. It is characterized by a hydroxyl group, a carboxylic acid group, and two iodine atoms attached to the pyridine ring. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃I₂NO₃ |

| Molecular Weight | 390.9 g/mol |

| Purity | 95% |

The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity and reactivity profile .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and carboxylic acid groups enable the formation of hydrogen bonds with proteins and enzymes, potentially influencing their function. The presence of iodine atoms may enhance the compound's reactivity and interaction with biological receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and death. Further research is needed to elucidate the specific mechanisms involved .

Case Studies

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. The compound showed a particularly strong effect against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Hydroxy-2-pyridinecarboxylic acid | Lacks iodine atoms; different reactivity profile | Lower antimicrobial activity |

| 4,6-Diiodopyridine-2-carboxylic acid | Lacks hydroxyl group; affects hydrogen bonding | Reduced anticancer potential |

| 5-Hydroxy-4-iodopyridine-2-carboxylic acid | Contains only one iodine atom; different substitution patterns | Moderate biological activity |

The unique presence of both hydroxyl and carboxylic acid groups along with two iodine atoms in this compound contributes to its distinct biological properties compared to these related compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for introducing iodine substituents into pyridinecarboxylic acid derivatives?

- Methodological Answer : The iodination of pyridine derivatives typically employs electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like acetic acid. For 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, sequential iodination may be required, starting with protecting the carboxylic acid group to avoid side reactions. Post-synthesis, deprotection (e.g., acidic hydrolysis) yields the final product. Reaction progress should be monitored via TLC or HPLC, with purity confirmed by elemental analysis and NMR .

Q. Which spectroscopic techniques are optimal for structural confirmation of iodinated pyridinecarboxylic acids?

- Methodological Answer :

- NMR : H NMR is limited due to iodine’s quadrupolar relaxation effects, but C NMR can resolve aromatic carbons.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and isotopic patterns (iodine has a distinct I signature).

- FT-IR : Confirms carboxylic acid (-COOH, ~1700 cm) and hydroxyl (-OH, ~3200 cm) functional groups.

- X-ray Crystallography : Provides definitive structural data, though iodine’s heavy atom effect enhances diffraction .

Q. How can solubility challenges of iodinated compounds be addressed in biological assays?

- Methodological Answer : Solubility can be improved using co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For aqueous buffers, adjust pH to deprotonate the carboxylic acid group (pKa ~2.5–3.0). Micellar encapsulation or liposomal formulations may also enhance bioavailability in cell-based studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for halogenated pyridinecarboxylic acids?

- Methodological Answer : Discrepancies often arise from purity issues (e.g., residual iodine or solvents) or assay variability.

- Step 1 : Validate compound purity via HPLC (>95%) and quantify trace impurities (e.g., ICP-MS for iodine content).

- Step 2 : Standardize assay conditions (e.g., cell line passage number, serum-free media for in vitro studies).

- Step 3 : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).

- Case Study : A 2025 study on 5-hydroxypyridine-2-carboxylic acid derivatives highlighted batch-dependent variability in neuroprotective activity due to residual acetic acid .

Q. How does diiodo substitution impact electronic structure and reactivity compared to non-halogenated analogs?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) reveal iodine’s electron-withdrawing effects, lowering HOMO/LUMO energies and increasing electrophilicity.

- Experimental Validation : Compare reaction kinetics (e.g., Suzuki coupling) with non-iodinated analogs. Iodine’s steric bulk may reduce cross-coupling efficiency but enhance halogen bonding in crystal engineering .

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : The compound’s iodine atoms may act as hydrogen-bond acceptors or heavy atom tags.

- Enzyme Assay Design : Use fluorescence quenching (iodine’s heavy atom effect) to monitor binding kinetics.

- Structural Analysis : Co-crystallize with target enzymes (e.g., tyrosine kinases) to identify halogen-bonding interactions.

- Example : A 2023 study on iodinated picolinic acids demonstrated enhanced inhibition of COX-2 via iodine-mediated hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.